Pentan-3-yl methanesulfonate

Übersicht

Beschreibung

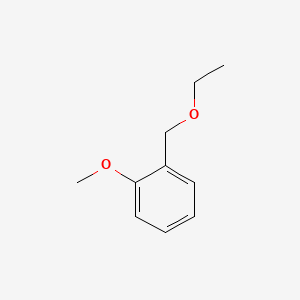

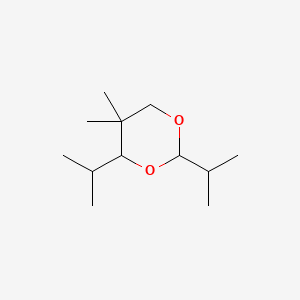

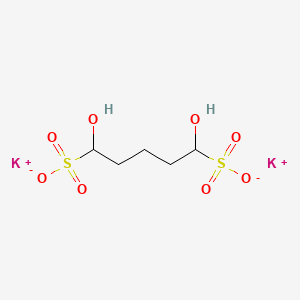

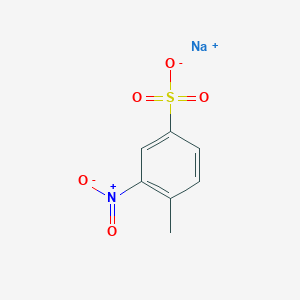

Pentan-3-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 . It is commonly used in the synthesis of other compounds.

Molecular Structure Analysis

The IUPAC name for this compound is 1-ethylpropyl methanesulfonate . Its InChI code is 1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Solvent Reorganization in Hydrolysis : A study on the hydrolysis of methanesulfonates, including Pentan-3-yl methanesulfonate derivatives, revealed the solvent's significant role in the reaction mechanism. This research contributes to understanding solvent effects in organic reactions (Inomoto, Robertson, & Sarkis, 1969).

Synthesis of Labeled Methanesulfonates : Research on the synthesis of isotopically labeled methanesulfinic and methanesulfonic acids, which are related to this compound, provided methods suitable for high specific activity preparations and larger scale preparations (Feil, Huwe, Dulik, & Fenselaum, 1988).

Photochemical Reactions : A study on the unexpected solid-state photochemistry of a ketone derivative of this compound indicated unique intramolecular photocycloaddition reactions, highlighting the compound's potential in photochemical applications (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).

Gas-Phase Pyrolysis of Pentane Isomers : Research on the high-temperature pyrolysis of pentane isomers, closely related to this compound, provided insights into the formation of various hydrocarbons, crucial for chemical kinetic mechanisms of larger hydrocarbons (Sajid, Javed, & Farooq, 2016).

CO2 Capture from Methane : A study investigated the performance of membranes in CO2 capture from methane, considering the effects of heavy hydrocarbons like pentane. This is relevant to understanding how compounds similar to this compound interact in such processes (Jusoh, Lau, Shariff, & Yeong, 2014).

Microbial Metabolism of Methanesulfonic Acid : Research on the microbial metabolism of methanesulfonic acid, which is structurally related to this compound, explored its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Hydrogenation of Amides to Amines : A study on the hydrogenation of amides in the presence of methanesulfonic acid (MSA) found that MSA can produce secondary and tertiary amines, indicating the potential of using MSA-related compounds in catalytic reactions (Coetzee et al., 2013).

Vibrational Spectroscopy of Metal Methanesulfonates : Research utilizing vibrational spectroscopy to investigate metal methanesulfonates, including those similar to this compound, provided insights into the coordination modes of the methanesulfonate ion (Parker & Zhong, 2018).

Safety and Hazards

Pentan-3-yl methanesulfonate is classified as a dangerous substance. It is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using explosion-proof electrical, ventilating, and lighting equipment .

Wirkmechanismus

Target of Action

Pentan-3-yl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . Alkylating agents work by binding to DNA in cells and preventing them from dividing and growing.

Mode of Action

The mode of action of this compound is likely similar to other methanesulfonate esters. These compounds function as alkylating agents, meaning they can donate an alkyl group to its target . This alkylation can lead to changes in the structure and function of the target molecule, often leading to a loss of activity or function .

Biochemische Analyse

Biochemical Properties

Pentan-3-yl methanesulfonate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase isoforms, where it acts as a substrate and is hydrolyzed to corresponding phenols, which then inhibit the enzyme . This interaction highlights its potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the working memory and cognitive flexibility in zebrafish, indicating its potential effects on neural cells and cognitive functions . Additionally, its role as an alkylating agent suggests it may interfere with DNA replication and repair mechanisms, leading to changes in gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alkylating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules, such as DNA and proteins. This alkylation can lead to enzyme inhibition or activation, depending on the target molecule. For example, its interaction with carbonic anhydrase results in the hydrolysis of the sulfonate ester, leading to enzyme inhibition . This mechanism underscores its potential in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, in zebrafish, exposure to certain concentrations of methanesulfonate derivatives resulted in significant impairment in working memory and cognitive flexibility . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as an alkylating agent suggests it may influence metabolic flux and metabolite levels. The hydrolysis of this compound by carbonic anhydrase isoforms is one such pathway, leading to the formation of phenolic compounds that inhibit the enzyme . Understanding these pathways is crucial for elucidating its metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. As a small molecule, it can diffuse across cell membranes and accumulate in specific cellular compartments. Its solubility in water and other solvents facilitates its distribution within the cellular environment

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects . Investigating its subcellular distribution can provide insights into its mechanism of action and potential therapeutic targets.

Eigenschaften

IUPAC Name |

pentan-3-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYNHFAHRAJPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

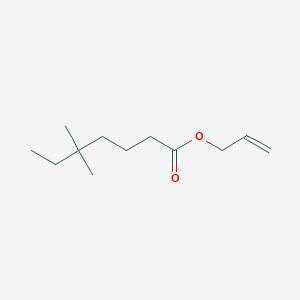

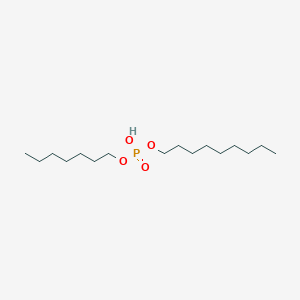

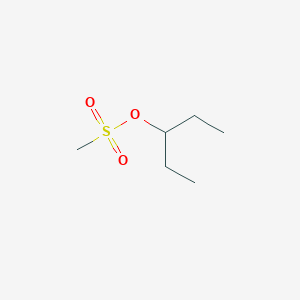

CCC(CC)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963051 | |

| Record name | Pentan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4358-72-9 | |

| Record name | 3-Pentanol, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)